B1578644 ALL-38

ALL-38

Cat. No.: B1578644
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ALL-38 is a 38-amino acid antimicrobial peptide (AMP) derived from the proteolytic cleavage of the precursor protein hCAP-18 (human cationic antimicrobial protein 18) in seminal plasma. This processing occurs via the prostate-derived enzyme gastricsin under acidic conditions (pH ≈ 4), such as those found in the vaginal milieu post-coitus . Structurally, this compound is nearly identical to LL-37, a well-studied cathelicidin, but includes an additional N-terminal alanine residue . Both peptides exhibit amphipathic α-helical structures, enabling membrane disruption and broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses .

This compound serves a dual role: (1) protecting the female reproductive tract from pathogens introduced during intercourse and (2) maintaining vaginal microbiota homeostasis by sparing beneficial lactobacilli .

Properties

bioactivity

Antibacterial

sequence

ALLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarities with LL-37

  • Origin and Activation :

    • LL-37 is processed from hCAP-18 by neutrophil-derived proteinase 3, whereas ALL-38 is generated via gastricsin in seminal plasma .
    • Both require proteolytic activation but under distinct physiological contexts (inflammatory vs. reproductive environments) .
  • Antimicrobial Activity: Spectrum: this compound and LL-37 share identical antimicrobial profiles, effective against E. coli, C. albicans, and Neisseria gonorrhoeae at comparable concentrations (MIC₉₀ ≈ 3–10 µM) . Mechanism: Both disrupt microbial membranes via electrostatic interactions and hydrophobic penetration .
  • Reproductive Roles: LL-37, when applied exogenously, inhibits sperm motility at 3.6 mM (mouse) and 10.8 mM (human), making it a candidate for vaginal contraceptives .

Shorter Cathelicidin Derivatives (RK-31, KS-30, KR-20)

  • Structure : Generated via kallikrein-mediated cleavage of LL-37, these fragments (e.g., RK-31: residues 1–31) retain α-helical domains but lack the full-length peptide’s stability .
  • Activity: Shorter peptides exhibit enhanced antimicrobial potency (e.g., RK-31 MIC₉₀ ≈ 1–5 µM) but reduced versatility in immunomodulation and wound healing .
  • Limitation : Rapid degradation in vivo limits their therapeutic utility compared to this compound and LL-37 .

β-Defensins (Bin1b, DEFB126) and SCY2

  • Function :

    • Bin1b (rat) and DEFB126 (human) facilitate sperm maturation and microbial defense in the epididymis, akin to this compound’s dual role .
    • SCY2, like this compound, is transferred to the female reproductive tract post-mating but is regulated by prostaglandins rather than pH .
  • Mechanism: β-defensins target microbial membranes but also modulate sperm capacitation via glycosaminoglycan interactions . this compound lacks direct involvement in sperm maturation, focusing instead on post-coital pathogen clearance .

Data Table: Comparative Overview of this compound and Key Analogues

Feature This compound LL-37 RK-31/KS-30 β-Defensins (e.g., Bin1b)
Length (aa) 38 37 20–31 40–50
Origin Seminal plasma (gastricsin) Neutrophils (proteinase 3) LL-37 cleavage Epididymal epithelium
Activation Trigger Vaginal pH ≈ 4 Inflammation Kallikrein activity Hormonal signals
Antimicrobial MIC₉₀ 3–10 µM 3–10 µM 1–5 µM 5–15 µM
Spermicidal Effect None (post-sperm migration) 3.6–10.8 mM Not studied Enhances sperm function
Additional Roles Vaginal microbiota homeostasis Immunomodulation, wound healing Limited Sperm maturation

Sources:

Research Findings and Therapeutic Implications

  • Safety Profile: this compound and LL-37 are non-cytotoxic to vaginal epithelial cells at contraceptive/microbicidal concentrations (≤10 mM) . Lactobacilli remain unaffected, preserving vaginal health .
  • Drug Delivery :

    • LL-37 formulated in hydroxyethylcellulose gel reduced murine pregnancy rates by 73% (3/11 vs. 8/8 in controls) .
    • This compound’s natural production in the vagina supports its use in sustained-release devices (e.g., vaginal rings) .
  • Do structural variations between this compound and LL-37 confer differential resistance to microbial proteases?

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.